2-(3-Bromo-4-methoxybenzoyl)-1-benzofuran-3-amine
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Overview
Description
2-(3-Bromo-4-methoxybenzoyl)-1-benzofuran-3-amine is a chemical compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with a 3-bromo-4-methoxybenzoyl group and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxybenzoyl)-1-benzofuran-3-amine typically involves the following steps:
Preparation of 3-Bromo-4-methoxybenzoyl chloride: This intermediate can be synthesized by reacting 3-bromo-4-methoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Formation of the Benzofuran Ring: The benzofuran ring can be constructed through a cyclization reaction involving a suitable precursor, such as 2-hydroxybenzaldehyde, in the presence of a base like potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Coupling Reaction: The final step involves the coupling of the benzofuran ring with 3-bromo-4-methoxybenzoyl chloride in the presence of a base such as triethylamine (TEA) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methoxybenzoyl)-1-benzofuran-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromo-4-methoxybenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate).
Oxidation Reactions: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Reduction Reactions: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Substituted benzofuran derivatives with different functional groups.
Oxidation Reactions: Hydroxylated benzofuran derivatives.
Reduction Reactions: Alcohol derivatives of the benzofuran compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methoxybenzoyl)-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist of specific receptors, thereby influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various physiological and pathological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methoxybenzoyl chloride
- Methyl 3-bromo-4-methoxybenzoate
- 3-Bromo-4-methoxyphenylacetic acid
Uniqueness
2-(3-Bromo-4-methoxybenzoyl)-1-benzofuran-3-amine is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. The presence of both the bromo and methoxy groups in the benzoyl moiety enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
(3-amino-1-benzofuran-2-yl)-(3-bromo-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c1-20-13-7-6-9(8-11(13)17)15(19)16-14(18)10-4-2-3-5-12(10)21-16/h2-8H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTPWWGHNBUNOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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